Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate
Description
Structural Elucidation
Crystallographic Analysis and Molecular Geometry
The crystal structure of ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate reveals a planar Caryl–NH–N═C(Cl) core, analogous to related halogenated hydrazones. Key geometric parameters include:
The fluorine substituents at the 2- and 4-positions of the phenyl ring induce slight deviations in bond angles compared to chloro-substituted analogues. The Z -configuration of the hydrazone moiety is confirmed by the trans arrangement of the NH and Cl groups relative to the central carbon.
Comparative Packing Analysis
In the crystalline state, molecules form helical chains via N–H⋯O hydrogen bonds involving the carbonyl oxygen of the ethyl ester group. This supramolecular arrangement contrasts with chloro-substituted derivatives, where additional C–H⋯Cl interactions may occur. The difluorophenyl group’s electron-withdrawing effects likely reduce intermolecular interactions compared to electron-donating substituents.
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) studies reveal frontier molecular orbital (FMO) characteristics critical for electronic behavior:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.2 | Delocalized across hydrazone and phenyl rings |
| LUMO | -1.8 | Centered on hydrazone and Cl substituent |
| HOMO-LUMO gap | 3.4 | Indicates moderate reactivity |
The 2,4-difluorophenyl group’s inductive effects polarize the hydrazone’s π-system, enhancing charge-transfer interactions in donor-acceptor systems. Computational models predict dipole moments exceeding 4 D due to the electron-withdrawing fluorine atoms, which may influence solubility and bioactivity.
Tautomerism and Isomerization Dynamics in Hydrazone Systems
This compound exists predominantly in the hydrazone tautomer , as demonstrated by solid-state NMR and DFT studies. Key factors governing tautomer equilibrium include:
Electronic Effects :
Solvent Influence :
Isomerization Pathways
Interconversion between E and Z isomers occurs via tautomerization followed by rotation , as opposed to direct rotation. This mechanism involves:
Comparative Structural Analysis with Halogenated Hydrazone Analogues
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| Target compound | C10H9ClF2N2O2 | 2,4-Difluorophenyl; Z-configuration; N–H⋯O chains |
| Ethyl 2-chloro-2-(4-chlorophenyl)hydrazono acetate | C10H10Cl2N2O2 | 4-Chlorophenyl; Similar torsion angles (~5.5°) |
| Ethyl 2-chloro-2-[2-(trifluoromethyl)phenyl]hydrazono acetate | C11H10ClF3N2O2 | Bulky CF3 group; Reduced planarity; Weak H-bonds |
Key Differences
Electronic Effects :
Steric Influences :
- The 2,4-difluorophenyl group minimizes steric hindrance, enabling closer molecular packing.
- Trifluoromethyl derivatives show increased dihedral angles due to bulky substituents.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2N2O2/c1-2-17-10(16)9(11)15-14-8-4-3-6(12)5-7(8)13/h3-5,14H,2H2,1H3/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAVEXZNKQKOJP-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)F)F)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate, with the CAS Number 1264087-24-2, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula : C10H9ClF2N2O2
Molecular Weight : 262.64 g/mol
IUPAC Name : ethyl (2Z)-2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate
The compound features a planar structure around the C=N double bond, which is crucial for its biological interactions.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various tumor cell lines. For instance:
- Study Findings : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells, suggesting potential as anticancer agents. The mechanism of action is believed to involve interference with cellular pathways critical for cancer cell survival and proliferation (Flefel et al., 2015).
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.70 | Flefel et al., 2015 |
| U2OS (Osteosarcoma) | 0.69 | Flefel et al., 2015 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies show that derivatives possess inhibitory effects against various bacterial strains, indicating their potential as new antimicrobial agents.
- Synthesis of Antimicrobial Agents : Derivatives synthesized from this compound have demonstrated effective antimicrobial properties, contributing to the search for alternatives to existing antibiotics (Patel et al., 2009).
Sensor Development
Recent research has explored the use of hydrazones derived from this compound as colorimetric sensors for detecting specific ions.
- Application in Environmental Monitoring : These sensors show promise in analytical chemistry and environmental applications due to their selective detection capabilities (Gupta et al., 2014).
Synthesis and Structural Analysis
The synthesis of this compound has been characterized using various techniques:
- X-ray Powder Diffraction : This method provides insights into the crystal structure and molecular configuration, essential for understanding reactivity and potential applications in synthetic chemistry (Wang et al., 2016).
Case Studies
- Anticancer Efficacy : A study conducted on a series of hydrazone derivatives revealed that modifications on the phenyl ring significantly influenced anticancer activity, with certain substitutions enhancing potency against cancer cells.
- Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives exhibited lower minimum inhibitory concentrations (MICs), indicating superior efficacy against resistant strains.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs differ in the aryl group attached to the hydrazone core, altering electronic and steric properties. A comparative overview is provided in Table 1 .
Table 1: Comparison of Substituents and Physical Properties
Structural and Crystallographic Insights
- Z-Configuration : All analogs exhibit a Z-configuration at the C=N bond, confirmed via X-ray crystallography. For example, the 4-methoxyphenyl derivative shows a torsion angle of 5.5°(41)° for the Caryl–NH–N=C linkage .
- Hydrogen Bonding: The 4-chlorophenyl analog forms helical chains via N–H⋯O hydrogen bonds between the amino group and carbonyl oxygen . Similarly, the 4-methoxyphenyl compound displays intramolecular N–H⋯O interactions stabilizing S(6) ring motifs .
- Crystal Packing : Electron-withdrawing substituents (e.g., Cl, F) enhance dipole interactions, leading to higher melting points compared to electron-donating groups (e.g., OMe). For instance, the 4-chlorophenyl derivative melts at 155–158°C , while the nitro-substituted analog (4-methoxy-2-nitrophenyl) melts at 127°C .
Reactivity Trends :
- Electron-rich aryl groups (e.g., 4-methoxyphenyl) may enhance nucleophilicity at the hydrazone nitrogen, facilitating cyclization reactions.
- Halogenated derivatives (e.g., 2,4,5-trichlorophenyl) are prone to halogen-bond-driven crystal packing, useful in materials science .
Q & A
Q. What experimental methodologies are recommended for synthesizing Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate?
The synthesis involves diazotization followed by coupling with ethyl acetoacetate. Key steps include:
- Dissolving 2,4-difluoroaniline in dilute HCl and cooling to 273 K.
- Adding sodium nitrite to form the diazonium salt, which is then coupled with ethyl acetoacetate in ethanol.
- Recrystallization from ethanol or DMF yields pure crystals .
Optimization Tips : Control reaction temperature (<5°C) to avoid side reactions. Use excess sodium acetate to maintain pH and stabilize intermediates .
Q. How can researchers characterize the molecular structure and purity of this compound?
A multi-technique approach is essential:
Q. What role do hydrogen bonds play in stabilizing the crystal structure?
Intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular C–H⋯O and C–H⋯F interactions create infinite sheets parallel to the (001) plane . These interactions reduce molecular flexibility and enhance thermal stability, as evidenced by SC-XRD data .
Advanced Research Questions
Q. How does tautomerism or E/Z isomerism influence the compound’s reactivity and crystallography?
The hydrazone moiety exhibits keto-enol tautomerism, favoring the keto form in the solid state due to intramolecular hydrogen bonding . E/Z isomerism is confirmed via SC-XRD: the trans configuration (C7=N2 bond) dominates, with bond lengths of ~1.31–1.32 Å . Computational studies (e.g., DFT) can model tautomeric equilibria and predict stability .
Q. What computational methods are suitable for analyzing electronic properties or reaction pathways?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Becke’s hybrid functional (B3LYP) provides accurate thermochemical data for hydrazone derivatives .
- Molecular Dynamics (MD) : Simulate solvent effects during crystallization (e.g., DMF vs. ethanol) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts contribute ~10% to crystal packing) .
Q. How to resolve contradictions in crystallographic data, such as space group discrepancies?
Compare datasets from multiple studies:
Q. What is the compound’s role as a precursor in pharmaceutical synthesis?
It serves as a key intermediate in pyrazole derivatives (e.g., COX-2 inhibitors like Apixaban). Condensation with thiosemicarbazide in acetic acid yields pyrazole cores with anti-inflammatory activity . Optimize reaction conditions (e.g., glacial acetic acid, 60°C) to achieve yields >80% .
Q. How do hydrogen-bonding patterns vary with substituents (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl)?
Q. What strategies address twinning or disorder in X-ray studies of this compound?
- Data Collection : Use high-resolution detectors (e.g., Agilent SuperNova) and multi-scan absorption corrections .
- Refinement : Apply TWIN/BASF instructions in SHELXL for inversion twins. Freely refine H atoms located via difference Fourier maps .
- Validation Tools : Check R-factor convergence (target <0.05) and ADDSYM alerts in PLATON .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
